1-(Butylthio)-3-phenylpropan-2-one
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Overview
Description
1-(Butylthio)-3-phenylpropan-2-one is an organic compound characterized by a butylthio group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylthio)-3-phenylpropan-2-one typically involves the reaction of a phenylpropanone derivative with a butylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the carbonyl compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Butylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(Butylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Butylthio)-3-phenylpropan-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Ethylthio)-3-phenylpropan-2-one
- 1-(Propylthio)-3-phenylpropan-2-one
Comparison: 1-(Butylthio)-3-phenylpropan-2-one is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-butylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C13H18OS/c1-2-3-9-15-11-13(14)10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
ILNIQKJJHVPKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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